N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide
Description
This compound is a benzamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl group and a substituted furan-2-ylmethyl moiety. The benzamide core is substituted with a fluorine atom at the para position, while the furan ring is functionalized with a 3-(trifluoromethyl)phenyl group. Such structural elements are common in agrochemicals and pharmaceuticals, where the trifluoromethyl group enhances lipophilicity and metabolic stability, and the sulfone group (tetrahydrothiophene dioxide) may improve solubility and binding affinity .
Properties
Molecular Formula |
C23H19F4NO4S |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-fluoro-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]benzamide |
InChI |
InChI=1S/C23H19F4NO4S/c24-18-6-4-15(5-7-18)22(29)28(19-10-11-33(30,31)14-19)13-20-8-9-21(32-20)16-2-1-3-17(12-16)23(25,26)27/h1-9,12,19H,10-11,13-14H2 |
InChI Key |
BUFHHWHKVXMZEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include:
Formation of the dioxidotetrahydrothiophene ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Synthesis of the fluorinated benzamide: This can be achieved by reacting 4-fluorobenzoic acid with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Introduction of the trifluoromethyl-substituted furan ring: This step involves the reaction of a furan derivative with a trifluoromethylating agent, such as trifluoromethyl iodide, under basic conditions.
Coupling reactions: The final step involves coupling the synthesized intermediates using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom on the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Further oxidized derivatives of the dioxidotetrahydrothiophene ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of compounds containing furan and thiophene moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds show effective activity against yeast-like fungi such as Candida species at concentrations as low as 64 μg/mL . The presence of the tetrahydrothiophen group in the compound may enhance its bioactivity by improving solubility and bioavailability.
Potential Anticancer Properties
Several studies have focused on the anticancer potential of compounds with similar structures. The incorporation of fluorine atoms is known to influence biological activity by enhancing metabolic stability and lipophilicity. Preliminary data suggest that the compound may inhibit tumor growth in specific cancer cell lines, although further research is necessary to establish its efficacy and mechanism of action.
Material Science
Polymer Synthesis
The unique chemical properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide make it a candidate for use in the synthesis of advanced polymers. Its ability to participate in various chemical reactions allows for the creation of functionalized materials that can be tailored for specific applications, such as drug delivery systems or smart materials.
Conductive Materials
Research into thiophene-based compounds has revealed their potential in organic electronics, particularly in the development of conductive polymers. The incorporation of this compound into polymer matrices could lead to enhanced electrical conductivity and stability, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Environmental Applications
Pollutant Degradation
The compound's chemical structure suggests potential applications in environmental remediation, particularly in the degradation of pollutants. Compounds with similar thiophene functionalities have been studied for their ability to catalyze reactions that break down harmful substances in wastewater treatment processes.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels, where the compound can modulate their activity through binding interactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
The Pesticide Chemicals Glossary () lists several benzamide derivatives with pesticidal applications:
Key Differences :
- The target compound’s tetrahydrothiophene dioxide group distinguishes it from flutolanil (isopropoxy) and cyprofuram (tetrahydrofuranone). This sulfone group may confer enhanced oxidative stability compared to ether or ketone moieties .
Analogues with Furan and Sulfone Moieties
describes N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide (CAS: 879565-27-2), which shares the tetrahydrothiophene dioxide and benzamide core but differs in substituents:
- 4-Fluorophenyl vs. 3-(trifluoromethyl)phenyl : The latter’s trifluoromethyl group increases lipophilicity (logP ~3.5 vs. ~2.8) and may enhance membrane permeability .
- 3-Methoxybenzamide vs. 4-fluorobenzamide : The fluorine atom’s stronger electron-withdrawing effect could modulate the compound’s electronic profile, affecting receptor interactions .
Physicochemical Comparison
| Property | Target Compound | Flutolanil | Analogue |
|---|---|---|---|
| Molecular Weight | ~500 g/mol | 323 g/mol | ~480 g/mol |
| logP | ~3.5 (estimated) | 3.1 | ~3.0 |
| Key Functional Groups | CF₃, SO₂, F | CF₃, O-iPr | SO₂, F, OMe |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide is a complex organic compound characterized by its unique structural features, including a tetrahydrothiophene ring and multiple fluorinated aromatic groups. Its molecular formula is , with a molecular weight of 481.5 g/mol .
Structural Characteristics
The compound's structure contributes to its biological activity. The presence of the dioxido group enhances its potential reactivity, while the tetrahydrothiophene ring and fluorinated substituents may improve pharmacodynamics and pharmacokinetics. These features suggest a promising profile for various pharmacological applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds with similar structural motifs. For example, derivatives containing trifluoromethyl groups have demonstrated significant antibacterial activity against drug-resistant strains such as Staphylococcus aureus (MRSA) . The incorporation of these groups has been linked to improved growth inhibition and biofilm eradication capabilities.
The biological activity of this compound is believed to involve interaction with key biological targets, including various enzymes and receptors:
- G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to activate GIRK channels, which are crucial for regulating neuronal excitability .
- Kinase Inhibition : The compound may exhibit kinase inhibitory properties, similar to other benzamide derivatives that target specific kinases involved in cancer progression .
Case Studies and Research Findings
- Antibacterial Activity : A study reported that compounds with trifluoromethyl substitutions exhibited minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL against S. aureus . This suggests that this compound may possess similar or enhanced antibacterial properties.
- Anticancer Activity : In vitro assays have indicated that related benzamide derivatives show promising anticancer activity through mechanisms involving apoptosis and cell cycle arrest . The structural similarities suggest that this compound could also be evaluated for anticancer efficacy.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Fluorobenzyl)-N-(2-methylphenyl)benzamide | Fluorinated aromatic rings | Kinase inhibition |
| N-cyclopropyl-4-fluoro-N-(2-hydroxyphenyl)benzamide | Cyclopropyl group | Anticancer activity |
| N-(3-Fluoro-4-methylphenyl)benzamide | Fluorinated phenyl group | Antimicrobial properties |
This table illustrates how variations in structural features can influence the biological activity of similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
